Cas no 6662-72-2 (2,2',6,6'-Tetramethyl-4,4'-bipyridine)

2,2',6,6'-Tetramethyl-4,4'-bipyridine 化学的及び物理的性質
名前と識別子
-
- 2,2',6,6'-Tetramethyl-4,4'-bipyridine
- 4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine
- 4,4'-Bipyridine,2,2',6,6'-tetramethyl-
- 2,2',4-TRIBROMODIPHENYL ETHER
- 2,2',6,6'-Tetramethyl-4,4'-bipyridyl
- 4,4'-bi-2,6-Lutidine
- 4,4'-bilutidine
- W-203468
- SCHEMBL1990834
- DTXSID50376222
- AKOS015842609
- 2,2',6,6-Tetramethyl-4,4'-bipyridine
- FT-0609126
- 2,2,6,6-TETRAMETHYL-4,4-BIPYRIDINE
- 6662-72-2
- YSZC3285
- MFCD00160455
- 4,4'-Bipyridine, 2,2',6,6'-tetramethyl-
- DB-081040
- A11212
- HS-4208
-
- MDL: MFCD00160455
- インチ: InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3
- InChIKey: RMVCNHRSEKFDJR-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CC(=C1)C2=CC(=NC(=C2)C)C)C
計算された属性
- せいみつぶんしりょう: 212.13100
- どういたいしつりょう: 212.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- 密度みつど: 1.029
- ゆうかいてん: 150-152 ºC
- ふってん: 277 ºC
- フラッシュポイント: 104 ºC
- PSA: 25.78000
- LogP: 3.37720
2,2',6,6'-Tetramethyl-4,4'-bipyridine セキュリティ情報
2,2',6,6'-Tetramethyl-4,4'-bipyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2',6,6'-Tetramethyl-4,4'-bipyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T222480-250mg |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 250mg |
$ 390.00 | 2022-06-03 | ||
Chemenu | CM174014-1g |
2,2',6,6'-tetramethyl-4,4'-bipyridine |
6662-72-2 | 95% | 1g |
$580 | 2021-08-05 | |
TRC | T222480-500mg |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 500mg |
$ 500.00 | 2023-09-06 | ||
Chemenu | CM174014-1g |
2,2',6,6'-tetramethyl-4,4'-bipyridine |
6662-72-2 | 95% | 1g |
$580 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635690-1g |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 98% | 1g |
¥1150.00 | 2024-05-04 | |
Alichem | A029187957-1g |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 95% | 1g |
$330.00 | 2023-09-01 | |
Aaron | AR0033LF-250mg |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 98% | 250mg |
$42.00 | 2025-02-17 | |
1PlusChem | 1P0033D3-100mg |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 95% | 100mg |
$43.00 | 2024-04-22 | |
Aaron | AR0033LF-100mg |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 98% | 100mg |
$27.00 | 2025-02-17 | |
1PlusChem | 1P0033D3-250mg |
2,2',6,6'-Tetramethyl-4,4'-bipyridine |
6662-72-2 | 95% | 250mg |
$64.00 | 2024-04-22 |
2,2',6,6'-Tetramethyl-4,4'-bipyridine 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Book reviews
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
2,2',6,6'-Tetramethyl-4,4'-bipyridineに関する追加情報
Recent Advances in the Study of 2,2',6,6'-Tetramethyl-4,4'-bipyridine (CAS: 6662-72-2) and Its Applications in Chemical Biology and Medicine
The compound 2,2',6,6'-Tetramethyl-4,4'-bipyridine (CAS: 6662-72-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and versatile applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic studies, and potential therapeutic applications. The findings discussed herein are derived from recent peer-reviewed publications and highlight the compound's growing importance in interdisciplinary research.
Recent studies have explored the synthesis and modification of 2,2',6,6'-Tetramethyl-4,4'-bipyridine to enhance its stability and reactivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that subtle modifications to the methyl groups can significantly alter the compound's electronic properties, making it a promising candidate for catalysis and drug design. The researchers employed density functional theory (DFT) calculations to predict these changes, which were subsequently validated through experimental synthesis and characterization.
In the context of medicinal applications, 2,2',6,6'-Tetramethyl-4,4'-bipyridine has shown potential as a scaffold for developing novel antimicrobial agents. A study in ACS Infectious Diseases (2024) reported that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the compound's ability to disrupt bacterial cell membranes, as evidenced by fluorescence microscopy and membrane permeability assays.
Another area of interest is the compound's role in supramolecular chemistry. Researchers have utilized 2,2',6,6'-Tetramethyl-4,4'-bipyridine as a building block for constructing metal-organic frameworks (MOFs) with applications in drug delivery and biosensing. A 2024 publication in Nature Communications detailed the development of a MOF-based sensor capable of detecting trace amounts of biomarkers for early-stage cancer diagnosis. The high selectivity and sensitivity of this sensor were attributed to the precise coordination geometry afforded by the compound's rigid bipyridine core.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2,2',6,6'-Tetramethyl-4,4'-bipyridine derivatives for clinical use. Recent pharmacokinetic studies, such as those reported in Molecular Pharmaceutics (2023), have highlighted issues related to bioavailability and metabolic stability. However, advances in prodrug strategies and nanoparticle-based delivery systems are being explored to address these limitations, as discussed in a 2024 review article in Advanced Drug Delivery Reviews.
In conclusion, 2,2',6,6'-Tetramethyl-4,4'-bipyridine (CAS: 6662-72-2) continues to be a compound of significant interest in chemical biology and medicine. Its versatility in synthesis, mechanistic studies, and therapeutic applications underscores its potential as a key player in future research. Ongoing studies are expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.
6662-72-2 (2,2',6,6'-Tetramethyl-4,4'-bipyridine) 関連製品
- 108-75-8(2,4,6-Trimethylpyridine)
- 1196733-07-9(2-(1-methyl-1H-indol-5-yl)propan-2-amine)
- 2137649-42-2(1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one)
- 1341518-65-7(1-[(3-fluorophenyl)methyl]azetidin-3-ol)
- 2474754-67-9(tert-butyl 2-[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]pyrrolidine-1-carboxylate)
- 1781304-17-3(2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine)
- 893344-51-9(N-3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenylacetamide)
- 111058-68-5((S)-Oxiraneacetic Acid Phenylmethyl Ester)
- 2229532-60-7(1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine)
- 6327-59-9(H-Asp(OBzl)-OBzl HCl)

